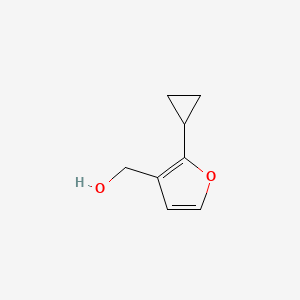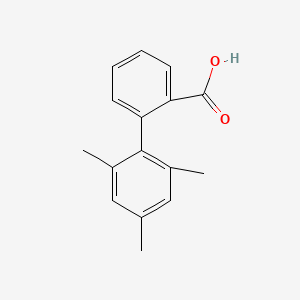
1-(3,4,5-Trifluorobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4,5-Trifluorobenzyl)piperazine is an organic compound that consists of a piperazine ring substituted with a trifluorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trifluorobenzyl)piperazine can be synthesized through the reaction of 3,4,5-trifluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the desired compound.
化学反応の分析
Types of Reactions: 1-(3,4,5-Trifluorobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluorobenzyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various functional groups replacing the trifluorobenzyl moiety.
科学的研究の応用
1-(3,4,5-Trifluorobenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(3,4,5-Trifluorobenzyl)piperazine involves its interaction with specific molecular targets. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
- 1-(3-Fluorobenzyl)piperazine
- 1-(4-Trifluoromethyl)benzylpiperazine
- 1-(3,4-Difluorobenzyl)piperazine
Comparison: 1-(3,4,5-Trifluorobenzyl)piperazine is unique due to the presence of three fluorine atoms on the benzyl group, which significantly influences its chemical and biological properties. Compared to similar compounds with fewer fluorine atoms, it exhibits enhanced lipophilicity and potentially greater biological activity. The trifluorobenzyl group also imparts increased stability and resistance to metabolic degradation, making it a valuable compound for various applications.
特性
分子式 |
C11H13F3N2 |
|---|---|
分子量 |
230.23 g/mol |
IUPAC名 |
1-[(3,4,5-trifluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H13F3N2/c12-9-5-8(6-10(13)11(9)14)7-16-3-1-15-2-4-16/h5-6,15H,1-4,7H2 |
InChIキー |
PDBQPZLYQTVSRF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=CC(=C(C(=C2)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


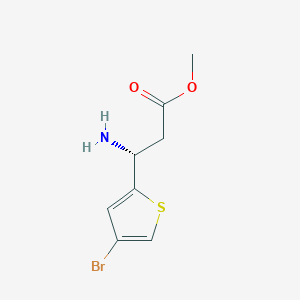
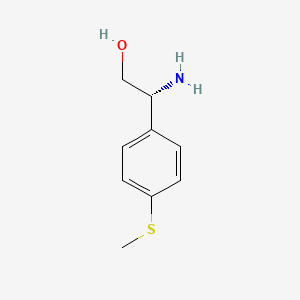
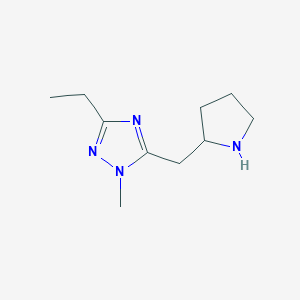
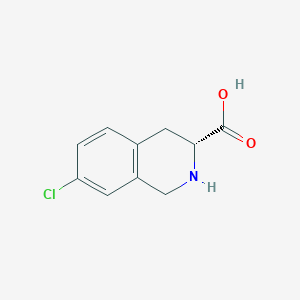
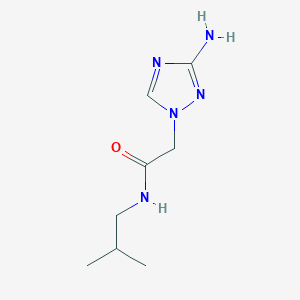
![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)
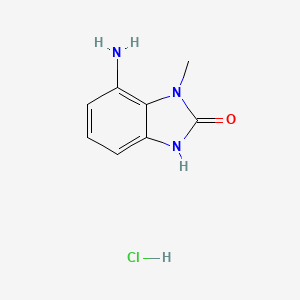
![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
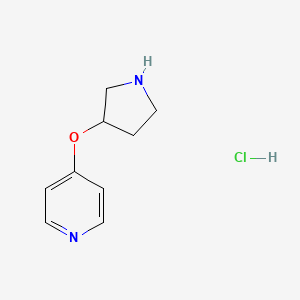
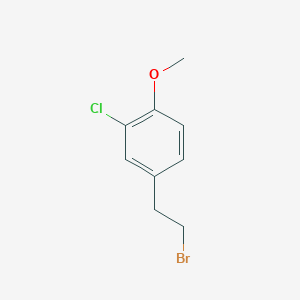
![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)
